molecular formula C9H13ClN2O2 B11805292 Ethyl 4-chloro-1-ethyl-5-methyl-1H-pyrazole-3-carboxylate

Ethyl 4-chloro-1-ethyl-5-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B11805292
M. Wt: 216.66 g/mol
InChI Key: BWJCTXAGANBMDU-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-1-ethyl-5-methyl-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C9H13ClN2O2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-1-ethyl-5-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-chloro-1-ethyl-5-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-1-ethyl-5-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but lacks the ethyl ester group.

    4-Chloro-3-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but lacks the ethyl and methyl groups.

    4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but lacks the ethyl ester group.

Uniqueness

Ethyl 4-chloro-1-ethyl-5-methyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl ester group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic processes .

Properties

Molecular Formula

C9H13ClN2O2

Molecular Weight

216.66 g/mol

IUPAC Name

ethyl 4-chloro-1-ethyl-5-methylpyrazole-3-carboxylate

InChI

InChI=1S/C9H13ClN2O2/c1-4-12-6(3)7(10)8(11-12)9(13)14-5-2/h4-5H2,1-3H3

InChI Key

BWJCTXAGANBMDU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C(=O)OCC)Cl)C

Origin of Product

United States

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